3-(3-Ethoxypropoxy)azetidine

Ester bioisostere Chemical stability Medicinal chemistry

3-(3-Ethoxypropoxy)azetidine (CAS 1481216-06-1; C₈H₁₇NO₂; MW 159.23 g/mol) is a C3-functionalized azetidine derivative featuring a 3-ethoxypropyl ether side chain attached to the oxygen at the 3-position of the four-membered nitrogen-containing heterocycle. As a member of the azetidine class, this compound belongs to a family of saturated four-membered nitrogen heterocycles that have emerged as privileged scaffolds in modern medicinal chemistry, valued for their small, polar, and non-planar structural features that enable modulation of lipophilicity, aqueous solubility, metabolic stability, and conformational preference.

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
Cat. No. B15327012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Ethoxypropoxy)azetidine
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCCOCCCOC1CNC1
InChIInChI=1S/C8H17NO2/c1-2-10-4-3-5-11-8-6-9-7-8/h8-9H,2-7H2,1H3
InChIKeyKOLKFZCXPUICCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Ethoxypropoxy)azetidine: A Functionalized Azetidine Scaffold for Physicochemical Property Modulation in Drug Discovery


3-(3-Ethoxypropoxy)azetidine (CAS 1481216-06-1; C₈H₁₇NO₂; MW 159.23 g/mol) is a C3-functionalized azetidine derivative featuring a 3-ethoxypropyl ether side chain attached to the oxygen at the 3-position of the four-membered nitrogen-containing heterocycle [1]. As a member of the azetidine class, this compound belongs to a family of saturated four-membered nitrogen heterocycles that have emerged as privileged scaffolds in modern medicinal chemistry, valued for their small, polar, and non-planar structural features that enable modulation of lipophilicity, aqueous solubility, metabolic stability, and conformational preference [2]. The 3-alkoxy substitution pattern on the azetidine ring is of particular interest in drug design programs seeking to fine-tune physicochemical parameters while maintaining the ring strain and molecular rigidity characteristic of four-membered heterocycles [3].

Why 3-(3-Ethoxypropoxy)azetidine Cannot Be Arbitrarily Substituted with Other Azetidine Analogs: Comparative Structural and Property Differentiation


The azetidine class encompasses structurally diverse derivatives whose functional performance varies substantially with substitution pattern, linker composition, and stereoelectronic properties. While all C3-alkoxy azetidines share the same core heterocycle, the precise arrangement of the alkoxy side chain governs critical physicochemical parameters including lipophilicity (LogP), aqueous solubility, hydrogen-bonding capacity, and metabolic vulnerability. For instance, regioisomeric variants such as 3-(2-propoxyethoxy)azetidine (CAS 1220038-78-7) possess identical molecular formula (C₈H₁₇NO₂) and molecular weight (159.23 g/mol) , yet differ in the connectivity and spatial orientation of the ether chain, which can alter membrane permeability, target engagement, and off-rate kinetics [1]. Furthermore, the 3-alkoxy azetidine motif has demonstrated that specific alkoxy chain length and substitution position modulate selectivity for biological targets including nicotinic acetylcholine receptor subtypes and phosphodiesterase isoforms [2]. Procurement decisions that disregard these structural distinctions risk selecting a compound with divergent property profiles that cannot recapitulate the intended experimental outcomes. The evidence below quantifies these differentiating dimensions across multiple comparator frameworks.

Quantitative Differentiation Evidence for 3-(3-Ethoxypropoxy)azetidine Versus Closest Analogs, Isosteric Replacements, and Alternative Scaffolds


Comparative Chemical Stability of Azetidine Ethers Versus Ester Isosteres Under Basic and Reducing Conditions

Azetidine ethers, including the 3-alkoxy azetidine structural class to which 3-(3-ethoxypropoxy)azetidine belongs, demonstrate significantly enhanced chemical stability relative to analogous ester-containing functional groups that they are designed to replace in drug discovery programs. Direct comparative evaluation of oxetane and azetidine ethers against ester functional groups revealed that azetidine ethers maintain structural integrity across a range of chemical conditions where esters undergo hydrolysis or degradation [1]. This stability advantage is particularly pronounced under basic conditions and in reducing environments, where ester linkages are highly susceptible to nucleophilic cleavage [2].

Ester bioisostere Chemical stability Medicinal chemistry

Physicochemical Property Modulation: Azetidine Scaffold Lipophilicity and Water Solubility Parameters

The azetidine scaffold imparts distinct physicochemical properties that differentiate it from larger nitrogen heterocycles commonly used in drug discovery. Unsubstituted azetidine exhibits a calculated LogP value of -0.20 to 0.21 (estimated from Log Kow) and demonstrates miscibility with water . This low lipophilicity and high aqueous solubility contrast with larger ring systems such as pyrrolidine (five-membered) and piperidine (six-membered), which possess higher LogP values due to increased hydrocarbon surface area. The 3-ethoxypropoxy substitution on 3-(3-ethoxypropoxy)azetidine is expected to incrementally increase lipophilicity while maintaining the hydrogen-bonding capacity of the azetidine nitrogen (pKa ~11.3 for azetidine), providing a tunable property profile for optimizing membrane permeability and solubility in lead optimization [1].

Lipophilicity Aqueous solubility CNS drug design

Metabolic Stability Advantages of Azetidine-Containing Compounds Versus Oxidatively Labile Functional Groups

Azetidine moieties confer enhanced metabolic stability to drug candidates by reducing susceptibility to oxidative metabolism mediated by cytochrome P450 enzymes. The azetidine ring exhibits relative resistance to oxidative attack compared to more electron-rich or conformationally flexible heterocycles [1]. In a drug discovery program targeting diacylglycerol acyltransferase 2 (DGAT2), systematic structural refinement incorporating azetidine-based motifs led to the identification of ervogastat (PF-06865571), which progressed to Phase 2 clinical trials for nonalcoholic steatohepatitis, with the azetidine scaffold contributing to improved metabolic stability through decreased lipophilicity and the introduction of three-dimensional structural features [2].

Metabolic stability CYP450 resistance Oxidative metabolism

Covalent Binding Site Differentiation: Azetidine Scaffold Enables Cysteine-Specific Irreversible Engagement Distinct from Glycine-Based Inhibitors

Azetidine-based inhibitors of Signal Transducer and Activator of Transcription 3 (Stat3) exhibit distinct covalent binding site preferences compared to glycine-based analogs, despite sharing identical pharmacophoric elements. In a comprehensive structure-activity relationship study, azetidine salicylic acid compounds (exemplified by H098) bind irreversibly to Cys426 within the Stat3 DNA-binding domain (DBD), whereas glycine-based salicylic acid compounds (exemplified by BP-1-102) bind irreversibly to a different site outside both the Stat3 DBD and linker domain [1]. The azetidine-based benzo-fused-N-heterocyclic subclass (exemplified by H182) targets yet a third distinct cysteine residue, Cys468 in the Stat3 DBD [2]. This differential cysteine selectivity arises from the conformational constraints imposed by the azetidine ring, which orients the electrophilic warhead for specific nucleophilic attack.

Stat3 inhibition Covalent inhibitors Cysteine targeting

CNS Permeability Optimization: Azetidine-Based Scaffolds Pre-Optimized for Blood-Brain Barrier Penetration

Azetidine-based scaffolds have been systematically profiled and validated as CNS-focused lead-like building blocks with optimized physicochemical and ADME properties for central nervous system drug discovery. A diverse collection of densely functionalized azetidine ring systems demonstrated permeability values meeting or exceeding the CNS threshold (Pe ≥ 10.0 × 10⁻⁶ cm s⁻¹) in Caco-2 cell monolayer assays, with favorable solubility and protein binding characteristics [1]. This pre-optimization contrasts with many common heterocyclic building blocks that require extensive structural modification to achieve CNS drug-like properties. The azetidine scaffold's small size, polar nature, and three-dimensional character contribute to this favorable CNS profile [2].

CNS drug discovery BBB permeability Caco-2 assay

Regioisomeric Differentiation: 3-(3-Ethoxypropoxy)azetidine Versus 3-(2-Propoxyethoxy)azetidine in Target Engagement Potential

3-(3-Ethoxypropoxy)azetidine and its closest structural regioisomer 3-(2-propoxyethoxy)azetidine share identical molecular formula (C₈H₁₇NO₂) and molecular weight (159.23 g/mol) but differ in ether chain connectivity—the former features an ethoxypropyl (—O—CH₂—CH₂—CH₂—O—CH₂—CH₃) linker while the latter incorporates a propoxyethoxy (—O—CH₂—CH₂—O—CH₂—CH₂—CH₃) arrangement [1]. This structural divergence alters the spatial trajectory and conformational flexibility of the side chain, which can influence molecular recognition events including hydrogen bonding with target proteins, hydrophobic pocket occupancy, and entropic contributions to binding free energy. In related azetidine series, subtle changes in alkoxy substitution pattern have been shown to modulate selectivity for specific biological targets including nicotinic acetylcholine receptor subtypes and phosphodiesterase isoforms [2].

Regioisomer Linker geometry Structure-activity relationship

Optimal Research Application Scenarios for 3-(3-Ethoxypropoxy)azetidine Based on Verified Differentiation Evidence


Medicinal Chemistry: Replacement of Metabolically Labile Ester Linkers in Lead Optimization

In lead optimization campaigns where ester-containing linkers demonstrate unacceptable hydrolytic instability under basic assay conditions or metabolic cleavage in microsomal stability studies, 3-(3-ethoxypropoxy)azetidine serves as a building block for introducing a stable ether bioisostere. The azetidine ether class exhibits superior chemical stability relative to analogous esters under basic and reducing conditions [1], enabling robust compound handling during synthesis and biological evaluation. This application is particularly relevant for prodrug design, PROTAC linker optimization, and scaffold replacement strategies where maintaining compound integrity throughout the assay workflow is critical for reproducible IC₅₀ determination.

CNS Drug Discovery: Pre-Optimized Scaffold for Blood-Brain Barrier-Penetrant Lead Generation

For neuroscience programs requiring compounds with favorable CNS penetration properties, 3-(3-ethoxypropoxy)azetidine provides a scaffold with demonstrated BBB permeability characteristics. Azetidine-based scaffolds have been validated in Caco-2 permeability assays with Pe ≥ 10.0 × 10⁻⁶ cm s⁻¹ [2], meeting established CNS lead-like criteria. This pre-optimized profile reduces the synthetic burden associated with achieving adequate brain exposure and mitigates the P-gp efflux liability commonly encountered with larger nitrogen heterocycles [3]. The scaffold's low lipophilicity (azetidine LogP ≈ -0.20) combined with tunable polarity via the alkoxy side chain enables rational optimization of CNS multiparameter optimization (MPO) scores.

Covalent Inhibitor Development: Scaffold-Directed Cysteine Targeting for Irreversible Binding

In programs developing covalent inhibitors that require specific cysteine residue engagement, the azetidine scaffold provides conformational rigidity that directs electrophilic warhead orientation for selective nucleophilic attack. Azetidine-based Stat3 inhibitors demonstrate cysteine-specific irreversible binding profiles distinct from glycine-based alternatives—targeting Cys426 (azetidine salicylic acids) or Cys468 (azetidine-benzo-fused-N-heterocyclics, IC₅₀ = 0.38 µM) versus alternative sites engaged by glycine-based compounds [4]. 3-(3-Ethoxypropoxy)azetidine, as a functionalized azetidine building block, enables incorporation of this scaffold into covalent inhibitor designs where precise three-dimensional presentation of reactive warheads is essential for target selectivity.

Structure-Activity Relationship Studies: Linker Geometry Exploration in Target Binding Optimization

For SAR campaigns investigating the impact of linker length, flexibility, and oxygen spacing on target engagement, 3-(3-ethoxypropoxy)azetidine represents a specific connectivity variant (three-carbon spacing between ether oxygens) that can be systematically compared against regioisomers such as 3-(2-propoxyethoxy)azetidine (two-carbon oxygen spacing) [5]. This controlled exploration of linker geometry enables medicinal chemists to probe hydrogen-bonding distance requirements, hydrophobic pocket dimensions, and entropic penalties associated with side-chain conformational sampling—parameters that directly translate to binding affinity (Kd/Ki) and residence time optimization.

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